molecular formula C9H16N4 B1322166 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine CAS No. 381721-56-8

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine

Cat. No.: B1322166
CAS No.: 381721-56-8
M. Wt: 180.25 g/mol
InChI Key: ZPTBMAUXTXJLDH-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antagonist Clinical Candidate for Pain Management

1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), a derivative of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine, has been identified as a σ1 receptor antagonist and a clinical candidate for pain treatment. It exhibits high aqueous solubility, high metabolic stability, and shows antinociceptive properties in mice models (J. Díaz et al., 2020).

2. Potent Antibacterial and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including this compound derivatives, have shown significant antibacterial efficacies and biofilm inhibition activities. They exhibit promising inhibitory activities against MurB enzyme, suggesting potential applications in addressing bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).

3. Anticancer Activity

Compounds with a piperazine substituent, including this compound derivatives, have demonstrated significant anticancer activity. This was observed in vitro across various cancer cell lines, indicating the potential of these compounds in cancer therapeutics (Kostyantyn Turov, 2020).

4. Antimicrobial Activities

Certain this compound derivatives have exhibited notable antimicrobial properties. They have been found to be effective against a range of bacterial strains, suggesting their potential use in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

5. Central Pharmacological Activity

A derivative of this compound, specifically 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester, has demonstrated anxiolytic-like activity in Swiss mice. This suggests its potential application in treating anxiety-related disorders (A. F. de Brito et al., 2012).

6. Anti-nociceptive and Anti-inflammatory Activities

4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, a piperazine derivative, has shown anti-nociceptive and anti-inflammatory effects. It indicates the compound's potential in pain management and inflammation control (Daiany Priscilla Bueno Silva et al., 2015).

Mechanism of Action

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions

Result of Action

It’s likely that the compound exerts its effects through its interactions with its targets, leading to changes in cellular functions . More research is needed to fully understand these effects.

Action Environment

The action, efficacy, and stability of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by storage conditions

Biochemical Analysis

Biochemical Properties

1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, it may bind to certain receptors and ion channels, influencing their activity and modulating cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s binding affinity and specificity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, this compound can act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, potentially affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins may sequester this compound within certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcriptional machinery and regulate gene expression.

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBMAUXTXJLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624742
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381721-56-8
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381721-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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